molecular formula C16H23ClN2O3 B1443336 tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate CAS No. 1010115-38-4

tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate

Cat. No. B1443336
Key on ui cas rn: 1010115-38-4
M. Wt: 326.82 g/mol
InChI Key: MJBBXJHZJGYKND-UHFFFAOYSA-N
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Patent
US09000175B2

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-6 using tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 6-chloropyridin-3-ol (0.10 g, 54%); MS: 271 (M−56).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
( M-56 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1.[Cl:16][C:17]1[N:22]=[CH:21][C:20](O)=[CH:19][CH:18]=1>>[Cl:16][C:17]1[N:22]=[CH:21][C:20]([O:1][CH2:2][CH:3]2[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)O
Step Three
Name
( M-56 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)OCC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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